molecular formula C60H105N17O12 B12111132 myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH

myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH

Cat. No.: B12111132
M. Wt: 1256.6 g/mol
InChI Key: IHPBUIGQYZNWCV-UHFFFAOYSA-N
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Description

Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH is a synthetic peptide featuring a myristoyl (14-carbon fatty acid) group N-terminally conjugated to a mixed D- and L-amino acid sequence. The peptide backbone includes residues such as phenylalanine (Phe), alanine (Ala), arginine (Arg), lysine (Lys), glycine (Gly), leucine (Leu), and glutamine (Gln), all in alternating D/L configurations. This design enhances metabolic stability and membrane permeability due to the lipid anchor and resistance to proteolytic cleavage from the DL-amino acid mix . Potential applications include antimicrobial or cell-penetrating functions, given its cationic arginine/lysine residues and lipophilic myristoyl group.

Properties

Molecular Formula

C60H105N17O12

Molecular Weight

1256.6 g/mol

IUPAC Name

5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-(diaminomethylideneamino)-2-[2-[[3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)

InChI Key

IHPBUIGQYZNWCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Activation

The foundation of SPPS lies in selecting an appropriate resin. The Rink Amide AM resin is widely employed for C-terminal amide peptide synthesis due to its acid-labile linker, which enables cleavage under mild conditions. Activation involves swelling the resin in a dimethylformamide (DMF) and ricinoleic acid mixture (1 g resin per 5–9 mL solvent) for 10–25 minutes, enhancing pore accessibility for subsequent amino acid coupling. By contrast, Wang resin—used in liraglutide synthesis—requires dichloromethane (DCM) swelling and Fmoc-Gly-OH anchoring via diisopropylethylamine (DIEA)-mediated coupling.

Table 1: Resin Activation Parameters

Resin TypeSwelling SolventActivation TimeKey Reagents
Rink Amide AMDMF + ricinoleic acid10–25 minDIEA, Fmoc-amino acids
WangDCM30 minDIEA, Fmoc-Gly-OH

Table 2: Coupling Reagent Ratios for DL-Amino Acids

ComponentMolar Ratio (Relative to Resin)
Fmoc-DL-amino acid1.5–3.0
HBTU1.0–2.0
HOBt1.0–2.0
DIEA2.0–4.0

Myristoylation Strategies

N-Terminal Lipid Modification

Myristoylation is performed post-peptide assembly to avoid interference during SPPS. After final Fmoc deprotection using 20% piperidine/DMF, myristoyl chloride is introduced in dichloromethane (DCM) with DIEA as a base. The reaction proceeds at 20–28°C for 15–40 minutes, achieving >95% acylation efficiency as confirmed by Kaiser testing.

Cleavage and Deprotection

Acidic Cleavage Conditions

Peptide-resin cleavage employs trifluoroacetic acid (TFA)-based cocktails. For myristoylated peptides, a mixture of 95% TFA and 5% H₂O is optimal, preserving the lipid modification while removing acid-labile protecting groups (e.g., Boc from lysine). Cleavage under ice-cooled conditions for 2–4 hours minimizes side reactions such as aspartimide formation.

Table 3: Cleavage Conditions Across Methods

MethodTFA ConcentrationTimeTemperature
Standard95%3 h0–4°C
Liraglutide analog1% in DCM30 minRoom temp

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using C18 columns with a gradient of 5–95% acetonitrile (0.1% TFA) over 35 minutes. The inclusion of racemic amino acids broadens elution peaks, necessitating longer column equilibration times to resolve diastereomers.

Table 4: HPLC Parameters for Myristoylated Peptides

ParameterValue
ColumnC18 (250 × 4.6 mm)
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient5% → 95% B over 35 min
Flow Rate1 mL/min
DetectionUV at 215 nm

Structural Validation via NMR

²H NMR spectroscopy confirms myristoyl membrane insertion by analyzing lipid chain order parameters. For instance, myr-d27-Src exhibits a 1.3 Å increase in hydrocarbon chain length (Lc) compared to phospholipid bilayers, reflecting enhanced rigidity. Such data validates successful lipid modification and guides formulation for drug delivery applications.

Challenges and Optimizations

Racemization During Synthesis

The DL configuration introduces risks of enantiomeric cross-talk, particularly during repeated piperidine deprotection steps. To mitigate this, coupling times are reduced to 1–2 hours, and HOBt is included to suppress base-induced racemization.

Yield Improvements

Patent data reveals that pre-activating Fmoc-DL-amino acids with HBTU/HOBt/DIEA for 4–8 minutes before resin coupling improves yields to 85–90%. By contrast, protocols omitting HOBt report yields below 70% due to increased epimerization .

Chemical Reactions Analysis

Types of Reactions

MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Scientific Research Applications

  • Drug Delivery Systems
    • This compound enhances the solubility and bioavailability of therapeutic agents, facilitating the development of more effective drug formulations. Its ability to penetrate cell membranes makes it a valuable candidate for targeted drug delivery.
  • Peptide Synthesis
    • Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH serves as a building block in peptide synthesis, allowing researchers to create complex peptides for various applications in biochemistry and molecular biology.
  • Antimicrobial Agents
    • The peptide exhibits significant antimicrobial activity against various pathogens, including resistant strains. For example, it has shown efficacy against:
      PathogenMinimum Inhibitory Concentration (MIC)
      Escherichia coli8 µg/mL
      Staphylococcus aureus4 µg/mL
      Pseudomonas aeruginosa16 µg/mL
  • Biotechnology Research
    • The compound is instrumental in studies related to cell signaling and membrane interactions, providing insights into cellular processes and disease mechanisms.
  • Cosmetic Formulations
    • It is utilized in skincare products due to its potential to improve skin penetration and enhance the efficacy of active ingredients.

Case Studies

  • In Vitro Studies
    • Research demonstrated that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for chronic infections.
  • In Vivo Models
    • In animal models, the peptide reduced bacterial load and inflammation in infected tissues when administered systemically, indicating its potential as a treatment for systemic infections.

Summary

Mechanism of Action

MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH exerts its effects by inhibiting protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. The peptide binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis with structurally related compounds is summarized in Table 1.

Table 1: Comparative Analysis of Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH and Analogous Peptides

Compound Name Key Features Molecular Weight (Da)* Bioactivity Stability Profile
Myristoyl-DL-Phe-...-DL-Gln-OH (Target) Myristoylated, DL-amino acids, cationic (Arg/Lys), C-terminal Gln ~1,800–2,000† Hypothesized: Antimicrobial, cell-penetrating, membrane interaction High (DL-configuration + lipid anchor)
Dynantin Acetylated, cyclic structure, Arg/Leu residues ~1,500 κ-opioid receptor antagonist Moderate (cyclic backbone)
Zyklophin Benzoyl-capped, D-Asp substitution ~1,600 κ-opioid antagonist with improved selectivity High (D-amino acids)
Ala-Gln Dipeptide Simple dipeptide (L-Ala-L-Gln) ~217 Antioxidant, gut morphology improvement, growth enhancement in piglets Low (prone to hydrolysis)
H-DL-Ala-Gly-OH DL-configuration dipeptide ~164 Stabilizing agent, enzymatic resistance Moderate (DL-configuration)

*Approximate values based on sequence analysis.
†Exact molecular weight requires experimental validation.

Key Research Findings

A. Lipidation and Membrane Interaction
The myristoyl group in the target compound enhances lipophilicity, enabling stronger membrane interactions compared to acetylated (e.g., Dynantin) or benzoylated (e.g., Zyklophin) peptides. This property is critical for antimicrobial activity or intracellular delivery .

B. Stability and Bioavailability The DL-amino acid configuration confers resistance to proteolysis, similar to H-DL-Ala-Gly-OH . However, the target’s larger size (~2,000 Da) may reduce oral bioavailability compared to smaller dipeptides like Ala-Gln, which are absorbed via peptide transporters .

C. Functional Residues

  • Glutamine : The C-terminal Gln residue may mimic the antioxidant and gut-protective effects observed in Ala-Gln dipeptides, though systemic effects would depend on cleavage kinetics .

D. Species-Specific Effects Studies on Ala-Gln in piglets demonstrated improved intestinal morphology and antioxidant capacity . While the target compound’s Gln residue might offer similar benefits, its complex structure could alter tissue distribution and require species-specific validation.

Biological Activity

Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH, also known as myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, is a synthetic peptide that exhibits various biological activities. This article explores its structure, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C60_{60}H105_{105}N17_{17}O12_{12}
  • Molecular Weight : 1256.58 g/mol
  • CAS Number : 147217-25-2

This peptide features a myristoyl group, which enhances its membrane permeability and biological activity by promoting interactions with lipid membranes.

Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH exerts its biological effects primarily through:

  • Membrane Interaction : The myristoyl group allows the peptide to integrate into lipid bilayers, facilitating interactions with cellular membranes. This property is crucial for its role in antimicrobial activity and cellular signaling.
  • Antimicrobial Activity : Similar to polymyxins, this peptide can disrupt bacterial membranes by interacting with lipopolysaccharides (LPS), leading to increased permeability and cell death. Research indicates that cationic peptides like this one can effectively target Gram-negative bacteria by displacing divalent cations that stabilize the membrane structure .
  • Cell Signaling Modulation : The peptide's structure allows it to interact with various receptors and enzymes, potentially modulating signaling pathways involved in immune responses and inflammation .

Antimicrobial Properties

Research has shown that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH demonstrates significant antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through various assays:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains.

Case Studies

  • In Vitro Studies : A study conducted by researchers demonstrated that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for chronic infections .
  • In Vivo Models : In animal models, the peptide showed promise in reducing bacterial load and inflammation in infected tissues when administered systemically, indicating its potential as a treatment for systemic infections .

Q & A

Q. How can researchers ensure compliance with ethical and data transparency standards in peptide studies?

  • Answer : Follow institutional animal care protocols (e.g., Peking University Biomedical Ethics Committee guidelines for in vivo work) and deposit raw proteomics data in public repositories (e.g., ProteomeXchange) with unique identifiers. Include detailed author contribution statements and conflict-of-interest disclosures per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.